Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate
CAS No.: 1346703-23-8
Cat. No.: VC0006190
Molecular Formula: C14H15BrN2O2
Molecular Weight: 323.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346703-23-8 |
|---|---|
| Molecular Formula | C14H15BrN2O2 |
| Molecular Weight | 323.19 |
| IUPAC Name | methyl 6-bromo-1-cyclopentylindazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-16-17(13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
| Standard InChI Key | WDIOILXQEARMBV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=NN(C2=CC(=C1)Br)C3CCCC3 |
Introduction
Physical and Chemical Properties
Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate exhibits specific physicochemical properties that influence its behavior in various chemical and biological systems. These properties determine its solubility, reactivity, and potential applications in pharmaceutical research and other fields.
Table 1 summarizes the known physical and chemical properties of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate:
The high boiling point (434.0±25.0 °C) suggests strong intermolecular forces, likely due to the presence of the bromine atom and the polar carboxylate group. The flash point of 216.3±23.2 °C indicates that the compound is relatively stable and possesses low flammability, which is advantageous for laboratory safety considerations.
Solubility Profile
Based on its structure, Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate would be expected to show limited solubility in water due to its predominantly lipophilic nature. The compound would likely exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methanol. This solubility profile has important implications for its potential applications in pharmaceutical formulations and experimental procedures.
Structural Characteristics
Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate possesses a heterocyclic structure with several distinctive features that contribute to its chemical behavior and potential biological activity.
Core Indazole Structure
The compound is built around an indazole core, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This indazole scaffold provides rigidity and planarity to the molecule, which are important factors in molecular recognition and binding to biological targets. The nitrogen atoms in the pyrazole portion of the indazole contribute to the compound's ability to form hydrogen bonds and coordinate with metal centers in biological systems.
Key Substituents
The compound features several important substituents that modify the electronic and steric properties of the indazole core:
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Bromine at position 6: This halogen substituent increases the electrophilicity of the indazole ring and provides a site for potential cross-coupling reactions in chemical synthesis. The bromine atom also enhances metabolic stability by blocking potential sites of oxidative metabolism.
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Cyclopentyl group at N-1: This cycloalkyl substituent increases the lipophilicity of the compound and provides conformational constraints that can influence binding to biological targets. The cyclopentyl group may also enhance metabolic stability compared to linear alkyl substituents.
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Methyl carboxylate at position 4: This ester group introduces a polar moiety that can participate in hydrogen bonding interactions. The carboxylate functionality also provides a site for potential hydrolysis to the corresponding carboxylic acid, which could be important for prodrug approaches.
The spatial arrangement of these substituents creates a three-dimensional structure with specific recognition elements that could interact with biological macromolecules such as proteins and enzymes.
| Synthetic Step | Reagents | Conditions | Critical Parameters |
|---|---|---|---|
| Bromination | NBS, solvent (e.g., dichloromethane) | Room temperature, 4-6 hours | Stoichiometric control, exclusion of moisture |
| N-alkylation | Cyclopentyl bromide, base (e.g., K₂CO₃) | DMF, 60-80°C, 12-24 hours | Base selection, reaction temperature |
| Carboxylate introduction | Pd catalyst, CO, methanol | Elevated pressure, 80-100°C | Catalyst selection, CO pressure |
| Esterification | Thionyl chloride, methanol or diazomethane | 0°C to room temperature | Reaction time, temperature control |
Structure-Activity Relationship Insights
Understanding the relationship between the structure of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate and its potential biological activity provides valuable insights for rational compound design and optimization.
Predicted Pharmacophore Elements
Table 3: Potential Pharmacophore Elements and Their Role in Binding Interactions
| Structural Feature | Potential Interaction Type | Possible Binding Partners |
|---|---|---|
| Indazole N-2 | Hydrogen bond acceptor | Protein backbone NH, water bridges |
| Carbonyl oxygen | Hydrogen bond acceptor | Protein side chain NH, water molecules |
| Bromine atom | Halogen bonding | Carbonyl oxygen, aromatic rings |
| Cyclopentyl group | Hydrophobic interactions | Lipophilic pockets in proteins |
| Aromatic indazole system | π-stacking | Aromatic amino acid residues |
Analytical Characterization
Comprehensive characterization of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate is essential for confirming its structure, purity, and properties. While specific analytical data for this compound is limited in the available literature, standard analytical techniques would typically be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key NMR signals for Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate:
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¹H NMR (expected signals):
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Methyl ester protons: singlet at approximately 3.9-4.0 ppm
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Cyclopentyl protons: multiple signals between 1.5-4.5 ppm
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Aromatic protons: signals in the 7.0-8.5 ppm region
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Indazole C-3 proton: singlet at approximately 8.0-8.5 ppm
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¹³C NMR (expected signals):
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Methyl ester carbon: approximately 52-53 ppm
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Carbonyl carbon: approximately 165-170 ppm
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Aromatic carbons: signals in the 110-140 ppm region
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Cyclopentyl carbons: signals in the 25-60 ppm region
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Mass Spectrometry
Expected mass spectrometry features:
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Molecular ion peak [M]⁺: m/z 323
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Characteristic isotope pattern due to bromine (²⁷⁹Br and ²⁸¹Br)
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Fragment ions potentially including loss of methoxy (m/z 292) and cyclopentyl groups
Infrared Spectroscopy
Expected key IR bands:
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C=O stretching: approximately 1700-1730 cm⁻¹
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C-O stretching: approximately 1200-1250 cm⁻¹
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C-Br stretching: approximately 550-650 cm⁻¹
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Aromatic C-H stretching: approximately 3000-3100 cm⁻¹
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be suitable for purity determination, with expected retention time dependent on the specific column and conditions used. Typical conditions might include:
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Column: C18 reversed-phase
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Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
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Detection: UV at 254-280 nm
Computational Predictions
Computational methods can provide valuable insights into the properties and potential behavior of Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate in various contexts.
Molecular Modeling
Molecular dynamics simulations could reveal:
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Preferred conformations of the cyclopentyl ring relative to the indazole core
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Solvent accessibility of key functional groups
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Potential intramolecular interactions
Predicted ADME Properties
Table 4: Predicted ADME (Absorption, Distribution, Metabolism, Excretion) Properties
| Property | Predicted Value | Significance |
|---|---|---|
| LogP | ~3.5-4.0 | Moderate lipophilicity suggesting good membrane permeability |
| Topological Polar Surface Area | ~60-70 Ų | Below 140 Ų, suggesting potential for blood-brain barrier penetration |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 4 | Within acceptable range for drug-likeness (Lipinski's Rule of Five) |
| Rotatable Bonds | 3-4 | Favorable for oral bioavailability |
| Predicted Metabolic Sites | Cyclopentyl ring, methyl ester | Potential targets for Phase I metabolism |
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